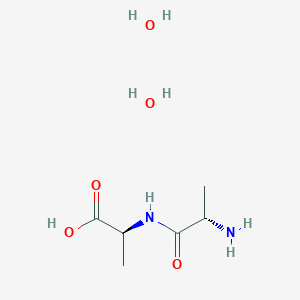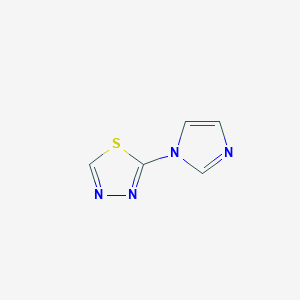
2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains both imidazole and thiadiazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazole with thiosemicarbazide, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the imidazole or thiadiazole rings.
科学研究应用
2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals and bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation. The exact molecular pathways involved can vary depending on the specific biological context and the nature of the target.
相似化合物的比较
2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole can be compared with other similar compounds, such as:
2-(1H-Imidazol-1-yl)acetic acid: This compound contains an imidazole ring and an acetic acid moiety, and it is used as a precursor in the synthesis of various pharmaceuticals.
1,2-Bis((1H-imidazol-1-yl)methyl)benzene: This compound contains two imidazole rings and is used in coordination chemistry and materials science.
2-(5-Nitro-1H-imidazol-1-yl)ethanol: This compound contains a nitro group and is used as an intermediate in the synthesis of bioactive molecules.
The uniqueness of this compound lies in its combination of imidazole and thiadiazole rings, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
属性
CAS 编号 |
67545-21-5 |
|---|---|
分子式 |
C5H4N4S |
分子量 |
152.18 g/mol |
IUPAC 名称 |
2-imidazol-1-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C5H4N4S/c1-2-9(3-6-1)5-8-7-4-10-5/h1-4H |
InChI 键 |
SAWAEBVJQUBWKX-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=N1)C2=NN=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine](/img/structure/B13114064.png)

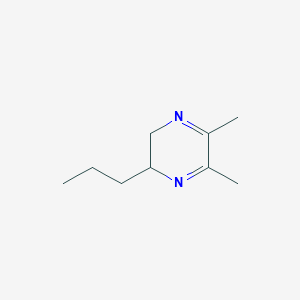
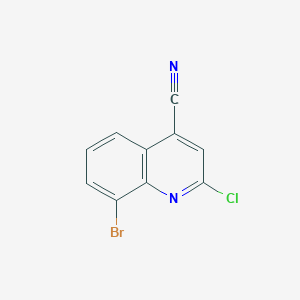
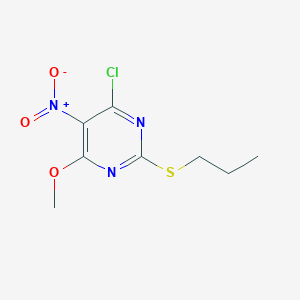
![(1S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13114090.png)
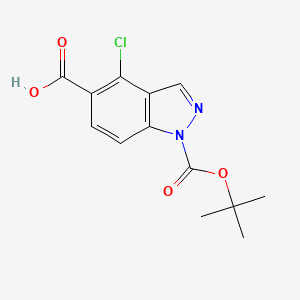

![9,12-Octadecadienoicacid(9Z,12Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13114108.png)
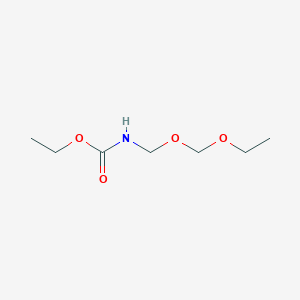
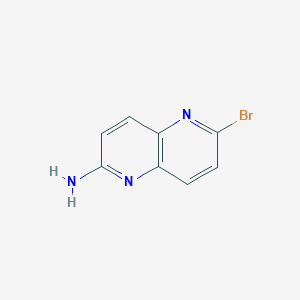
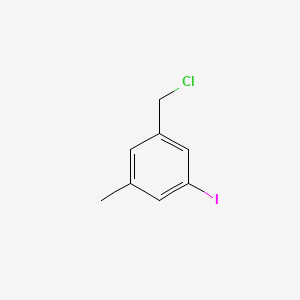
![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13114126.png)
